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molecular formula C13H10F3NO2S B063839 Ethyl 4-[3-(trifluoromethyl)phenyl]-1,3-thiazole-2-carboxylate CAS No. 172848-59-8

Ethyl 4-[3-(trifluoromethyl)phenyl]-1,3-thiazole-2-carboxylate

Cat. No. B063839
M. Wt: 301.29 g/mol
InChI Key: IVVCYBXRJDUDFY-UHFFFAOYSA-N
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Patent
US08461348B2

Procedure details

To 2-bromo-1-[3-(trifluoromethyl)phenyl]ethanone (14 g, 41 mmol) was added ethyl amino(thioxo)acetate (5.0 g, 38 mmol), and the mixture was stirred at 80° C. for 3 hr. The solvent was evaporated under reduced pressure, and the obtained crude product was purified by recrystallization (ethyl acetate) to give the title compound (5.6 g, 49%) as colorless crystals.
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Yield
49%

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([C:11]([F:14])([F:13])[F:12])[CH:6]=1)=O.[NH2:15][C:16](=[S:22])[C:17]([O:19][CH2:20][CH3:21])=[O:18]>>[F:12][C:11]([F:14])([F:13])[C:7]1[CH:6]=[C:5]([C:3]2[N:15]=[C:16]([C:17]([O:19][CH2:20][CH3:21])=[O:18])[S:22][CH:2]=2)[CH:10]=[CH:9][CH:8]=1

Inputs

Step One
Name
Quantity
14 g
Type
reactant
Smiles
BrCC(=O)C1=CC(=CC=C1)C(F)(F)F
Name
Quantity
5 g
Type
reactant
Smiles
NC(C(=O)OCC)=S

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 80° C. for 3 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the obtained crude product
CUSTOM
Type
CUSTOM
Details
was purified by recrystallization (ethyl acetate)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC(C=1C=C(C=CC1)C=1N=C(SC1)C(=O)OCC)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 5.6 g
YIELD: PERCENTYIELD 49%
YIELD: CALCULATEDPERCENTYIELD 48.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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